molecular formula C20H19NO3 B1299635 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438220-76-9

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1299635
CAS No.: 438220-76-9
M. Wt: 321.4 g/mol
InChI Key: ZLLFLJBZEGKQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline core with an isopropoxyphenyl group and a carboxylic acid functional group, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide in the presence of a base.

    Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The isopropoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the compound can inhibit specific enzymes involved in disease pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: Lacks the isopropoxy and carboxylic acid groups.

    6-Methylquinoline: Lacks the isopropoxyphenyl and carboxylic acid groups.

Uniqueness

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of the isopropoxyphenyl group and the carboxylic acid functional group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to simpler quinoline derivatives.

Properties

IUPAC Name

6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12(2)24-15-7-5-14(6-8-15)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLFLJBZEGKQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171898
Record name 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-76-9
Record name 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.